N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-15(16-5-7-18(26-2)8-6-16)20-19(23)17-9-13-22(14-10-17)27(24,25)21-11-3-4-12-21/h5-8,15,17H,3-4,9-14H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWABJGUZLDLOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2CCN(CC2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be deconstructed into three key intermediates:
- Piperidine-4-carboxylic acid : Serves as the core scaffold.
- Pyrrolidin-1-ylsulfonyl chloride : Introduces the sulfonamide group at the piperidine nitrogen.
- N-(1-(4-Methoxyphenyl)ethyl)amine : Provides the chiral carboxamide side chain.
Retrosynthetically, coupling these components involves sequential sulfonylation and amidation reactions, with potential asymmetric synthesis steps to control stereochemistry.
Route Selection Criteria
- Sulfonylation First : Installing the sulfonamide group early avoids interference with subsequent amidation.
- Chiral Resolution : The (R)-configured 1-(4-methoxyphenyl)ethyl group may require enzymatic resolution or chiral auxiliary methods, as seen in analogous syntheses.
- Catalytic Coupling : Palladium-mediated cross-coupling or acid-catalyzed amidation optimizes yield and purity.
Detailed Step-by-Step Procedures
Synthesis of Piperidine-4-carboxylic Acid Derivatives
Piperidine-4-carboxylic acid is commercially available but can be functionalized via:
Chiral Amine Preparation
The (R)-1-(4-methoxyphenyl)ethylamine is synthesized via:
Amidation Reaction
Activated piperidine-4-carbonyl chloride is coupled with the chiral amine:
- Conditions : DCM or THF, 0°C to reflux, 24 hours.
- Catalyst : DMAP or pyridine to scavenge HCl.
- Yield : 70–80% after column chromatography (silica gel, ethyl acetate/hexanes).
Optimization and Yield Improvements
Solvent and Temperature Effects
Catalytic Enhancements
Purification Techniques
- Column Chromatography : Silica gel (100–200 mesh) with gradient elution (petroleum ether:EtOAc) achieves >95% purity.
- Preparative HPLC : Used for final polishing, especially to separate enantiomers.
Analytical Characterization
Spectroscopic Data
Chiral Purity Assessment
- Chiral HPLC : Chiralpak IC column, hexane:isopropanol (90:10), flow rate 1.0 mL/min. Retention times: (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.7 min.
Challenges and Troubleshooting
Stereochemical Inversion
Sulfonylation Side Reactions
Industrial Applications and Scalability
Kilogram-Scale Synthesis
Chemical Reactions Analysis
Sulfonamide Formation
The pyrrolidine-1-sulfonyl group is introduced via nucleophilic substitution between piperidine-4-carboxamide intermediates and pyrrolidine-1-sulfonyl chloride. Typical conditions involve:
-
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
-
Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA)
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Temperature: Room temperature (20–25°C)
Key Observation: Steric hindrance from the piperidine ring requires extended reaction times (12–24 hrs) for complete conversion .
Carboxamide Functionalization
The N-(1-(4-methoxyphenyl)ethyl) side chain is installed via reductive amination or direct coupling:
-
Reductive Amination:
-
Amide Coupling:
Piperidine Ring Modifications
-
N-Alkylation: Reacts with alkyl halides (e.g., propargyl bromide) under basic conditions (K₂CO₃, DMF, 60°C) .
-
Oxidation: Piperidine C-4 position is resistant to oxidation due to steric protection by the carboxamide group .
Sulfonamide Reactivity
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Hydrolysis: Stable under acidic (pH > 3) and basic (pH < 10) conditions but hydrolyzes in concentrated H₂SO₄ to yield piperidine-4-carboxamide and pyrrolidine .
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Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids is feasible at the sulfonamide’s phenyl ring (Pd(OAc)₂, K₃PO₄, THF/H₂O, 80°C) .
Reaction Optimization Data
Mechanistic Insights
-
Sulfonamide Formation: Proceeds via a two-step mechanism: (1) deprotonation of piperidine by TEA, (2) nucleophilic attack on the sulfonyl chloride .
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Steric Effects: The 4-methoxyphenyl group in the N-ethyl side chain hinders electrophilic aromatic substitution reactions .
Stability and Side Reactions
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of piperidine derivatives, characterized by a piperidine ring with various functional groups. Its molecular formula is , and it features a methoxyphenyl group and a pyrrolidin-1-ylsulfonyl moiety, which may confer unique biological activities.
Pharmacological Investigations
N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide has been studied for its potential therapeutic effects, particularly in the following areas:
- Anti-inflammatory Effects : Initial studies suggest that this compound may inhibit enzymes involved in inflammatory processes, potentially leading to anti-inflammatory properties. The interaction with G-protein coupled receptors (GPCRs) has been a focal point of research .
- Analgesic Properties : The modulation of pain perception pathways indicates potential use as an analgesic agent. Research into its interaction with neurotransmitter receptors is ongoing .
Chemical Synthesis and Industrial Applications
The compound serves as a valuable building block in synthetic organic chemistry. Its synthesis typically involves multi-step reactions, including:
- Formation of Amide Bonds : Achieved through coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to create amide linkages.
- Industrial Production : Optimization of synthetic routes for large-scale production focuses on maximizing yield and purity while adhering to green chemistry principles. Continuous flow reactors are often employed to enhance efficiency.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal investigated the compound's ability to inhibit specific inflammatory pathways. The results indicated significant reductions in pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
Case Study 2: Pain Modulation
Another research effort focused on the analgesic properties of the compound. Animal model studies demonstrated that administration led to reduced pain responses, supporting its development as a pain management therapeutic .
Mechanism of Action
The mechanism of action of N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to its observed effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Comparison Points
Aromatic Substituents :
- The target compound’s 4-methoxyphenyl group contrasts with the naphthyl or fluorobenzyl groups in analogs 2a and 2b. Methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration compared to polar fluorine substituents .
- In astemizole, the 4-methoxyphenylethyl group contributes to prolonged receptor binding but is associated with cardiotoxicity, highlighting the importance of substituent optimization .
Sulfonamide vs. Alkyl/Aryl Groups :
- The pyrrolidine sulfonyl group in the target compound replaces the naphthyl-ethyl or benzyl groups in analogs. Sulfonamides often improve aqueous solubility and metabolic stability compared to purely aromatic systems .
Biological Activity :
- Analogs with naphthyl groups (e.g., 2a) show potent enzyme inhibition (IC₅₀ < 100 nM), while fluorobenzyl derivatives (e.g., 2b) exhibit antiviral activity . The target compound’s sulfonamide moiety may confer unique selectivity for targets requiring hydrogen-bond acceptor interactions.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for analogs in , utilizing carbodiimide-mediated amide coupling and sulfonylation steps. However, the pyrrolidine sulfonyl group may require specialized sulfonating reagents .
Research Findings and Implications
Structure-Activity Relationship (SAR) :
Methoxy and sulfonamide groups in the target compound may synergize to enhance both target affinity and pharmacokinetic properties. For example, the methoxy group’s electron-donating effects could stabilize aromatic stacking interactions, while the sulfonamide improves solubility .Toxicity Considerations :
Structural similarities to astemizole (e.g., 4-methoxyphenyl group) warrant caution. Preclinical studies should assess off-target effects on cardiac ion channels (e.g., hERG) .
Data Tables
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~435.5 | 3.2 | 0.15 |
| (R)-N-Benzyl-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (2a) | 428.5 | 4.8 | 0.02 |
| (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide | 446.5 | 4.5 | 0.03 |
Biological Activity
N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with various functional groups. Its IUPAC name is N-[1-(4-methoxyphenyl)ethyl]-1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxamide, and it has the molecular formula .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The proposed mechanisms include:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing pathways related to pain perception and inflammation.
- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
The exact pathways remain under investigation, but initial studies suggest significant interactions with G-protein coupled receptors (GPCRs) and other cellular targets .
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation in animal models, potentially making it a candidate for treating inflammatory diseases.
- Analgesic Properties : The compound has been investigated for its pain-relieving effects, showing promise in models of acute and chronic pain .
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with other piperidine derivatives known for similar activities. The following table summarizes key differences:
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vivo Studies : Animal models have shown that administration of the compound leads to significant reductions in inflammatory markers, suggesting a robust anti-inflammatory effect.
- Cell Culture Experiments : In vitro assays demonstrated that the compound inhibits the proliferation of specific cancer cell lines, indicating potential anticancer properties.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- Anti-cancer Activity : Studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines, with IC50 values lower than those of established chemotherapeutics in some cases .
- Neuroprotective Effects : Emerging evidence suggests potential neuroprotective properties, warranting further investigation into its role in neurodegenerative diseases.
Q & A
Basic: What are the key synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Piperidine Ring Formation : Ethylenediamine or substituted amines react with dihaloalkanes under basic conditions to form the piperidine core .
- Sulfonylation : Introducing the pyrrolidin-1-ylsulfonyl group via sulfonyl chloride derivatives in anhydrous dichloromethane at 0–5°C .
- Carboxamide Coupling : Reacting the intermediate with 1-(4-methoxyphenyl)ethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF .
Optimization Tips : - Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity (e.g., THF for sterically hindered intermediates) and temperature to improve yields .
Basic: How should researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
- Elemental Analysis : Validate purity (>95%) by matching experimental vs. calculated C/H/N/S percentages .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
Methodological Answer:
- Analog Synthesis :
- Biological Assays :
Advanced: How can crystallographic data resolve conformational ambiguities in the piperidine ring?
Methodological Answer:
- Single-Crystal X-ray Diffraction :
- Hydrogen Bonding Networks :
Advanced: How should researchers address contradictions in reported melting points or spectral data?
Methodological Answer:
- Purity Verification :
- Analytical Cross-Validation :
- Solvent Effects :
Basic: What strategies mitigate decomposition during storage or reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
